N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)thiophene-2-sulfonamide

Description

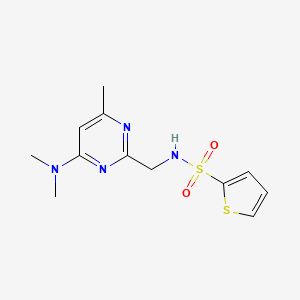

N-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)methyl)thiophene-2-sulfonamide is a sulfonamide derivative featuring a pyrimidine core substituted with dimethylamino and methyl groups, coupled with a thiophene-sulfonamide moiety.

Properties

IUPAC Name |

N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O2S2/c1-9-7-11(16(2)3)15-10(14-9)8-13-20(17,18)12-5-4-6-19-12/h4-7,13H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDPYZPFXTLTXMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)CNS(=O)(=O)C2=CC=CS2)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)thiophene-2-sulfonamide typically involves multiple steps. One common synthetic route includes the reaction of 4-(dimethylamino)-6-methylpyrimidine with thiophene-2-sulfonyl chloride under specific conditions to yield the desired product . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity .

Chemical Reactions Analysis

N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)thiophene-2-sulfonamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines .

Scientific Research Applications

N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)thiophene-2-sulfonamide has been studied for various scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. For instance, it acts as a noncompetitive inhibitor of carbonic anhydrase isoenzymes, binding to the enzyme and preventing its normal function . This inhibition can disrupt various physiological processes, leading to its therapeutic effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Pyrimidine-Sulfonamide Derivatives

- 2-(4-Hydroxy-6-methyl-pyrimidin-2-ylsulfanyl)-N-(4-sulfamoyl-phenyl)-acetamide (): This analog replaces the dimethylamino group with a hydroxyl substituent on the pyrimidine ring and uses an acetamide linker instead of a methylene bridge. The absence of the dimethylamino group likely reduces lipophilicity, impacting membrane permeability compared to the target compound.

- N-(4-{[4-(Diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxybenzene-1-sulfonamide (): This compound features a diethylamino group on the pyrimidine, increasing steric bulk and lipophilicity relative to the dimethylamino group in the target molecule.

Thiophene-Pyrimidine Hybrids

- 4-{[3-Amino-6-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-amino}-N-substituted benzenesulfonamides (): These derivatives incorporate a fused thienopyrimidine ring system with a 4-chlorophenyl substituent. The rigid thienopyrimidine scaffold may enhance metabolic stability but reduce conformational flexibility compared to the target compound’s simpler pyrimidine-thiophene linkage. The 4-chlorophenyl group introduces electron-withdrawing effects, which could modulate reactivity .

Methanesulfonamide-Pyrimidine Derivatives

- 4-(4-Fluorophenyl)-6-isopropyl-2-(N-methyl-N-methanesulfonylamino)-5-pyrimidinecarboxaldehyde (): This compound substitutes the thiophene-sulfonamide with a methanesulfonamide group and adds a fluorophenyl and isopropyl group. The fluorophenyl group enhances metabolic resistance, while the carboxaldehyde introduces electrophilicity, differing significantly from the target compound’s thiophene-based sulfonamide .

Data Table: Key Structural Comparisons

Biological Activity

N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)thiophene-2-sulfonamide is a synthetic compound that combines a thiophene ring with a pyrimidine moiety. This unique structure contributes to its diverse biological properties and potential applications in medicinal chemistry. The compound has garnered attention for its various biological activities, particularly as an enzyme inhibitor and its antimicrobial properties.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 312.4 g/mol. The presence of a dimethylamino group and a sulfonamide functional group enhances its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 312.4 g/mol |

| Structure | Structure |

1. Enzyme Inhibition

This compound has been studied for its inhibitory effects on various kinases, specifically Bruton's tyrosine kinase (BTK) and Janus kinase (JAK). These enzymes are crucial in cell signaling pathways, influencing cellular processes such as proliferation and differentiation. The inhibition of BTK is particularly promising for treating B-cell malignancies, while JAK inhibition may aid in managing autoimmune diseases and inflammatory conditions.

Table 1: Kinase Inhibition Studies

| Kinase Type | Inhibition Observed | Potential Application |

|---|---|---|

| Bruton's Tyrosine Kinase (BTK) | Yes | B-cell malignancies |

| Janus Kinase (JAK) | Yes | Autoimmune diseases and inflammation |

2. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. These findings suggest its potential utility in developing new antimicrobial therapies.

Table 2: Antimicrobial Activity

| Microorganism | Activity Observed |

|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | Yes |

| Candida albicans | Yes |

3. Anti-inflammatory and Anticancer Properties

The compound has also demonstrated significant anti-inflammatory activity, particularly through the inhibition of carbonic anhydrase isoenzymes, which are involved in physiological processes like acid-base balance. Furthermore, preliminary studies suggest potential anticancer effects, indicating that it may serve as a therapeutic agent in cancer treatment.

Table 3: Anti-inflammatory Activity

| Target Enzyme | Inhibition Observed | Application |

|---|---|---|

| Carbonic Anhydrase | Yes | Anti-inflammatory therapies |

Case Studies

A study conducted on the compound's effects on cellular models showed promising results in reducing inflammation markers and inhibiting cell proliferation in cancerous cells. The specific mechanisms remain under investigation, but the initial data support further exploration into its therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.